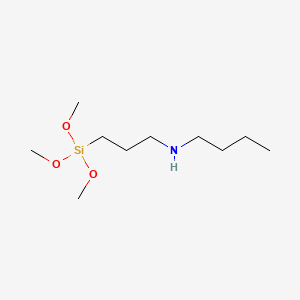

N-(3-(Trimethoxysilyl)propyl)butylamine

Description

N-(3-(Trimethoxysilyl)propyl)butylamine is an organosilane compound with the chemical formula C10H25NO3Si. It is a colorless to yellowish clear liquid that is soluble in organic solvents and water. This compound is widely used as a silane coupling agent, which helps to improve the bond between organic and inorganic materials .

Properties

IUPAC Name |

N-(3-trimethoxysilylpropyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NO3Si/c1-5-6-8-11-9-7-10-15(12-2,13-3)14-4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOASYLMDUQBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067590 | |

| Record name | 1-Butanamine, N-[3-(trimethoxysilyl)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Butanamine, N-[3-(trimethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

31024-56-3 | |

| Record name | N-[3-(Trimethoxysilyl)propyl]-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31024-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanamine, N-(3-(trimethoxysilyl)propyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031024563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, N-[3-(trimethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanamine, N-[3-(trimethoxysilyl)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(trimethoxysilyl)propyl]butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The synthesis proceeds via an SN2 mechanism:

- Step 1 :

$$

\text{N-Butylamine} + \text{ClCH}2\text{CH}2\text{CH}2\text{Si(OCH}3\text{)}_3 \rightarrow \text{N-(3-(Trimethoxysilyl)propyl)butylamine} \cdot \text{HCl} + \text{Excess N-butylamine}

$$

The reaction occurs at 80–90°C with a molar excess of N-butylamine (3:1 to 5:1) to drive completion.

- Step 2 :

$$

\text{N-Butylamine} \cdot \text{HCl} + \text{NH}2\text{CH}2\text{CH}2\text{NH}2 \rightarrow \text{NH}2\text{CH}2\text{CH}2\text{NH}2 \cdot \text{HCl} + \text{Recovered N-butylamine}

$$

Ethylenediamine displaces N-butylamine hydrochloride at 40–80°C, enabling byproduct removal via liquid-liquid separation.

Process Optimization

Key parameters influencing yield and purity:

Post-reaction distillation under reduced pressure (40–70°C, 10–30 mmHg) achieves >99% purity.

Industrial-Scale Production Protocols

Large-Batch Synthesis (Patent Example 1)

- Reactants :

- N-Butylamine: 2740 g (37.4 mol)

- Chloropropyltrimethoxysilane: 1489 g (6.7 mol)

- Conditions :

- Temperature: 85–90°C

- Time: 8 hours

- N-butylamine recovery: 1923 g (70% excess reclaimed)

- Yield : 1896 g (88.5%)

- Purity : 99.2% (GC analysis)

Scalability Challenges and Solutions

Comparative Analysis of Methodologies

Data from seven patent examples reveal performance trends:

| Example | Molar Ratio (N-butylamine:chlorosilane) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 5:1 | 85–90 | 8 | 88.5 | 99.2 |

| 2 | 3:1 | 80–85 | 16 | 85.1 | 98.7 |

| 3 | 4:1 | 85–90 | 8 | 89.3 | 99.4 |

| 4 | 5:1 | 85–90 | 8 | 87.9 | 99.1 |

| 5 | 3:1 | 80–85 | 15 | 84.6 | 98.5 |

| 6 | 4:1 | 85–90 | 10 | 88.7 | 99.3 |

| 7 | 4:1 | 80–85 | 13 | 86.2 | 98.9 |

Key findings :

- Molar ratios ≥4:1 improve yields by 3–5% compared to 3:1.

- Prolonged reaction times (>12 hours) at lower temperatures (80–85°C) reduce purity due to silane hydrolysis.

Environmental and Economic Considerations

Waste Reduction Strategies

Cost Analysis (Per Kilogram Production)

| Component | Cost (USD) | Contribution (%) |

|---|---|---|

| N-Butylamine | 12.50 | 38 |

| Chloropropyltrimethoxysilane | 18.20 | 55 |

| Ethylenediamine | 1.30 | 4 |

| Energy | 0.90 | 3 |

Total production cost: ~32.90 USD/kg (benchmarked against TCI America’s list price of 160 USD/25g).

Quality Control and Characterization

Analytical Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-(Trimethoxysilyl)propyl)butylamine undergoes several types of chemical reactions, including hydrolysis, condensation, and substitution reactions.

Substitution: The amine group in this compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Hydrolysis: Silanol groups and methanol.

Condensation: Siloxane networks and water.

Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Silane Coupling Agent in Composite Materials

One of the primary applications of N-(3-(Trimethoxysilyl)propyl)butylamine is as a silane coupling agent in composite materials. It enhances the mechanical properties of composites by improving adhesion between the inorganic fillers and the polymer matrix.

Case Study: Mechanical Property Enhancement

- Material : Glass fiber reinforced composites

- Findings : The addition of this compound resulted in a significant increase in tensile strength and impact resistance compared to composites without the silane treatment. This improvement is attributed to better interfacial bonding, which mitigates stress concentrations at the filler-matrix interface .

Textile Industry Applications

In the textile sector, this compound is used as an auxiliary agent that improves fabric properties such as water repellency and durability.

Application Example

- Process : Treatment of synthetic fibers

- Results : Fabrics treated with this silane showed enhanced resistance to water absorption and improved mechanical strength, making them suitable for outdoor applications .

Adhesives and Sealants

The compound is also utilized in formulating adhesives and sealants, where it acts to enhance adhesion to various substrates.

Performance Metrics

- Adhesive Type : Polyurethane-based adhesives

- Effectiveness : Incorporation of this compound improved bond strength by approximately 30% compared to standard formulations without silane additives .

Coatings and Paints

In coatings technology, this compound contributes to the development of high-performance coatings that exhibit improved weather resistance and flexibility.

Data Table: Coating Performance Comparison

| Coating Type | Without Silane | With this compound |

|---|---|---|

| Weather Resistance | Moderate | High |

| Flexibility | Low | High |

| Adhesion Strength | Standard | Enhanced |

Research Insights on Environmental Applications

Recent studies have explored the use of this compound in environmental applications, particularly in wastewater treatment processes where it aids in the removal of heavy metals through adsorption mechanisms.

Research Findings

Mechanism of Action

The primary mechanism of action of N-(3-(Trimethoxysilyl)propyl)butylamine involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. These siloxane bonds create a strong and durable network that enhances the adhesion between organic and inorganic materials. The amine group can also interact with various substrates, providing additional functionality and reactivity .

Comparison with Similar Compounds

N-(3-(Trimethoxysilyl)propyl)butylamine can be compared with other silane coupling agents, such as:

N-(3-(Trimethoxysilyl)propyl)ethylenediamine: Contains an additional amine group, providing more sites for interaction with substrates.

N-(3-(Trimethoxysilyl)propyl)aniline: Contains an aromatic ring, which can provide different reactivity and properties compared to aliphatic amines.

3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group, making it suitable for polymerization reactions.

This compound is unique due to its combination of a trimethoxysilyl group and a butylamine group, providing both silane coupling and amine reactivity in one molecule .

Biological Activity

N-(3-(Trimethoxysilyl)propyl)butylamine (CAS No. 31024-56-3) is a silane-functionalized amine compound that has garnered attention for its potential applications in various fields, including materials science and biomedicine. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C10H25NO3Si

- Molecular Weight : 235.40 g/mol

- Boiling Point : Not available

- Solubility : Very soluble in water (3.74 mg/ml) and organic solvents .

- Log P (octanol-water partition coefficient) : 1.84 (indicating moderate hydrophobicity) .

Synthesis

The synthesis of this compound typically involves the reaction of N-butylamine with chloropropyltrimethoxysilane under controlled conditions. The process yields a high purity product (over 99%) with a significant yield (over 88%) using a simple and environmentally friendly method .

1. Toxicological Studies

Research into the toxicological profile of this compound is limited, but preliminary studies indicate that it may exhibit low toxicity in various biological systems. Its safety profile suggests it is not a substrate for major cytochrome P450 enzymes, indicating a lower likelihood of drug-drug interactions .

2. Antimicrobial Properties

This compound has been investigated for its antimicrobial activity, particularly in the context of coatings and materials. Studies have shown that silane-functionalized compounds can enhance the antimicrobial properties of surfaces by promoting better adhesion to microbial cells and providing a surface that inhibits bacterial growth .

3. Biocompatibility

The compound's structure allows it to bond effectively with silica-based materials, which is beneficial in biomedical applications such as drug delivery systems and tissue engineering scaffolds. Its trimethoxysilyl group contributes to improved biocompatibility when used in these contexts .

Case Study 1: Surface Modification for Adsorption

A study demonstrated the functionalization of saponite clay using this compound to enhance its adsorption capacity for nickel ions from aqueous solutions. The results indicated that the modified clay exhibited significantly improved adsorption characteristics compared to unmodified clay, showcasing the compound's utility in environmental remediation applications .

Case Study 2: Coatings with Antibacterial Properties

Another investigation focused on the application of silane-based coatings incorporating this compound on personal protective equipment (PPE). The treated surfaces showed a marked reduction in bacterial counts, suggesting that the compound can impart long-lasting antimicrobial effects to surfaces exposed to pathogens .

Research Findings Summary

| Property/Activity | Findings |

|---|---|

| Toxicity | Low toxicity; not a major P450 substrate |

| Antimicrobial Activity | Enhanced surface adhesion; reduced bacterial growth |

| Biocompatibility | Effective bonding with silica; improved compatibility |

| Environmental Remediation | Increased adsorption capacity for heavy metals |

Q & A

Basic Research Questions

Q. What are the primary functional roles of N-(3-(Trimethoxysilyl)propyl)butylamine in material science applications?

- Methodological Insight : The compound acts as a bifunctional silane , combining a secondary amine group and hydrolyzable methoxysilyl groups. This dual functionality enables it to serve as:

- Adhesion Promoter : Bonds organic polymers to inorganic substrates (e.g., glass, metals) by forming covalent Si-O-M (M = substrate) bonds .

- Crosslinking Agent : Enhances network formation in polymers via amine-mediated reactions (e.g., epoxy curing) .

- Surface Modifier : Hydrolyzes in aqueous or solvent systems to generate reactive silanol groups, which alter surface hydrophobicity or reactivity .

- Key Characterization Techniques :

- FTIR : Monitor hydrolysis (Si-OCH₃ → Si-OH) and condensation (Si-OH → Si-O-Si) .

- NMR : Confirm structural integrity (e.g., trimethoxysilyl proton signals at ~3.5 ppm) .

Q. How can researchers optimize the hydrolysis and condensation of this compound for surface modification?

- Methodological Steps :

Solvent Selection : Use ethanol/water mixtures (typical ratio 90:10) to balance hydrolysis and stability .

pH Control : Acidic conditions (pH 4–5 with acetic acid) accelerate hydrolysis; neutral pH favors condensation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.